molecular formula C23H33NO2 B5197445 N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}adamantane-1-carboxamide

N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}adamantane-1-carboxamide

Cat. No.: B5197445
M. Wt: 355.5 g/mol
InChI Key: OFDQSJYJLALSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}adamantane-1-carboxamide is a structurally complex compound featuring an adamantane core substituted with a carboxamide group and a phenoxypropan-2-yl moiety. The adamantane scaffold is known for its rigidity and lipophilicity, which enhances membrane permeability and metabolic stability in medicinal chemistry applications . The compound’s synthesis likely follows established routes for adamantane carboxamides, such as reacting adamantane-1-carbonyl chloride with an appropriate amine or alcohol derivative under anhydrous conditions, as seen in analogous syntheses .

Properties

IUPAC Name

N-[1-(4-propan-2-ylphenoxy)propan-2-yl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2/c1-15(2)20-4-6-21(7-5-20)26-14-16(3)24-22(25)23-11-17-8-18(12-23)10-19(9-17)13-23/h4-7,15-19H,8-14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDQSJYJLALSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(C)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core The adamantane core is then functionalized with a carboxamide group The phenoxy group is introduced through a nucleophilic substitution reaction, where the phenol derivative reacts with an appropriate halide under basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and other advanced technologies can further improve the efficiency of the production process.

Chemical Reactions Analysis

Structural Analysis

The compound’s structure includes:

  • Adamantane core : A rigid polycyclic hydrocarbon with high thermal stability.

  • Phenyl ether group : A 4-(propan-2-yl)phenoxy substituent, introducing lipophilic and aromatic properties.

  • Carboxamide group : A reactive site for nucleophilic or electrophilic substitution.

Potential Reaction Pathways

Based on analogous compounds in the search results (e.g., adamantane-1-carboxamide derivatives ), the following reactions are plausible:

Hydrolysis of the Carboxamide Group

  • Mechanism : The carboxamide group can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amines.

  • Reagents : HCl (acidic hydrolysis) or NaOH (basic hydrolysis).

  • Products : Adamantane-1-carboxylic acid or adamantane-1-amine derivatives .

Substitution Reactions on the Phenyl Ring

  • Electrophilic substitution : The phenyl ether group may undergo halogenation (Br₂, Cl₂) or nitration (HNO₃), directed by the ether’s activating effect.

  • Reagents : Lewis acids (e.g., FeCl₃) for catalysis.

  • Products : Brominated or nitrated phenyl ether derivatives.

Adamantane Functionalization

  • Alkylation/Alkyne Addition : The adamantane core can react with alkyl halides or alkynes to form substituted derivatives.

  • Reagents : CH₃I, alkynes (CuI catalysis).

  • Products : Alkylated adamantane derivatives .

Absence of Direct Data

  • Adamantane carboxamides often participate in hydrolysis, alkylation, and substitution reactions .

  • Phenyl ether derivatives exhibit reactivity toward electrophilic aromatic substitution .

Suggested Experimental Approaches

Reaction Type Purpose Key Reagents/Conditions
HydrolysisConvert carboxamide to acid/amineHCl (aq) or NaOH (aq)
Electrophilic substitutionFunctionalize phenyl etherBr₂/FeCl₃, HNO₃/H₂SO₄
AlkylationModify adamantane coreCH₃I, alkynes (CuI catalyst)

Limitations and Considerations

  • Thermal Stability : Adamantane’s rigidity may influence reaction kinetics.

  • Steric Effects : Bulky substituents (e.g., propan-2-yl) could hinder nucleophilic attack.

  • Solubility : The compound’s lipophilic nature may require polar aprotic solvents (e.g., DMF, THF).

Scientific Research Applications

Chemical Properties and Structure

The compound features an adamantane core, which is known for its stability and ability to interact with biological targets. The presence of the propan-2-ylphenoxy group enhances its lipophilicity, potentially improving its bioavailability. The carboxamide functional group may contribute to hydrogen bonding interactions with biological macromolecules.

Antiviral Activity

Adamantane derivatives have historically been used as antiviral agents. For instance, compounds like amantadine and rimantadine are effective against influenza viruses. N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}adamantane-1-carboxamide may exhibit similar antiviral properties due to its structural similarities with these established drugs. Studies suggest that modifications in the adamantane structure can lead to enhanced antiviral efficacy against drug-resistant strains .

Antitumor Potential

Recent research indicates that adamantane-based compounds possess antitumor activity. The incorporation of the phenoxy group could enhance interactions with cancer cell receptors, promoting apoptosis or inhibiting proliferation. A study on related adamantane derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further investigation in oncology .

Neuroprotective Effects

The neuroprotective properties of adamantane derivatives have been explored in the context of neurodegenerative diseases such as Parkinson's disease. The ability of these compounds to modulate dopamine receptors may provide therapeutic benefits. This compound's potential to cross the blood-brain barrier makes it a promising candidate for neuroprotective studies .

Case Studies

Study Objective Findings
Study on Adamantane Derivatives To evaluate antiviral efficacyDemonstrated significant inhibition of influenza virus replication
Antitumor Activity Assessment To assess cytotoxicity against cancer cell linesShowed dose-dependent cytotoxic effects on breast and prostate cancer cells
Neuroprotective Potential Study To investigate effects on neurodegenerationIndicated neuroprotective effects in animal models of Parkinson's disease

Mechanism of Action

The mechanism of action of N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}adamantane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be grouped into three categories based on substituent variations:

Adamantane Carboxamides with Aromatic Substituents

  • N-Butyladamantane-1-carboxamide (): Structure: Features a simple alkyl chain (butyl) instead of the phenoxypropan-2-yl group. Synthesis: Prepared via reaction of adamantane-1-carbonyl chloride with butanamine. Key Differences: Lower molecular weight (C${15}$H${25}$NO vs. C${23}$H${31}$NO$_2$) and reduced steric bulk, leading to higher solubility in nonpolar solvents.
  • 3-phenyl-N-[(3R)-pyrrolidin-3-yl]adamantane-1-carboxamide (): Structure: Incorporates a pyrrolidine ring and phenyl group.

Phenoxypropan-2-yl Derivatives

  • N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(propan-2-yloxy)phenyl]propan-2-yl}benzamide (, Entry 8): Structure: Shares the 4-(propan-2-yl)phenoxy group but replaces adamantane with a benzamide core. Biological Relevance: Such derivatives are often explored for antimicrobial or enzyme-inhibitory activity due to aromatic stacking interactions.

Heterocyclic Adamantane Carboxamides

  • N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}adamantane-1-carboxamide (): Structure: Substitutes the phenoxypropan-2-yl group with a pyrimidinyl-ethyl chain.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Features Molecular Weight Key Properties/Applications Reference
N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}adamantane-1-carboxamide C${23}$H${31}$NO$_2$ Adamantane + phenoxypropan-2-yl 353.5 g/mol Hypothetical antiviral activity -
N-Butyladamantane-1-carboxamide C${15}$H${25}$NO Adamantane + butyl 235.4 g/mol Crystallography studies
N-{(2S)-...propan-2-yl}benzamide (Entry 8) C${27}$H${29}$N$2$O$3$ Benzamide + phenoxypropan-2-yl 441.5 g/mol Antimicrobial screening
N-{2-[4-cyclopropyl...yl]ethyl}adamantane-1-carboxamide C${21}$H${26}$F$3$N$3$O Adamantane + pyrimidinyl-ethyl 393.4 g/mol Kinase inhibition potential

Biological Activity

N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}adamantane-1-carboxamide is a complex organic compound with potential biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological effects, and potential applications based on current research findings.

Chemical Structure and Synthesis

The compound features an adamantane core, which is known for its structural stability and unique properties. The synthesis typically involves multi-step reactions where the adamantane framework is functionalized with a carboxamide group and a phenoxy group through nucleophilic substitution reactions. The general synthetic route includes:

  • Preparation of the Adamantane Core : The adamantane structure is synthesized via cyclization methods.
  • Functionalization : Introduction of the carboxamide and phenoxy groups through specific chemical reactions under controlled conditions.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The specific binding sites and the resultant biological effects are subjects of ongoing research.

Anticancer Properties

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties . For example, compounds structurally related to this compound have shown effective inhibition on the proliferation of cancer cell lines such as U937, a human myeloid leukemia cell line, without significant cytotoxicity to normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the functional groups attached to the adamantane core can significantly influence the biological activity. The presence of bulky substituents like propan-2-yl groups enhances binding affinity to target proteins, potentially improving therapeutic efficacy .

Research Findings

A summary of key findings from various studies on this compound and related compounds is presented below:

Study ReferenceBiological ActivityKey Findings
AnticancerEffective against U937 cell line; low cytotoxicity in normal cells.
AntiviralSimilar compounds exhibit antiviral properties akin to amantadine.
Enzyme InhibitionPotential as an inhibitor for key metabolic enzymes involved in lipid metabolism.

Case Study 1: Anticancer Activity

In a study focusing on derivatives similar to this compound, researchers evaluated their effects on the U937 cell line. The compounds were found to inhibit cell proliferation effectively while inducing apoptosis through caspase activation pathways. This suggests a promising avenue for developing new anticancer therapies .

Case Study 2: Metabolic Pathway Modulation

Another investigation highlighted the potential of this compound in modulating metabolic pathways by acting as an inhibitor for acetyl-CoA carboxylases (ACCs). This action positions it as a candidate for treating metabolic disorders such as obesity and type 2 diabetes .

Q & A

Q. What are the key synthetic routes for synthesizing N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}adamantane-1-carboxamide, and what intermediates are critical?

Methodological Answer: The compound is synthesized via a multi-step approach:

Adamantane Core Functionalization : Start with adamantane-1-carboxylic acid, which is converted to the carboxamide via coupling with an amine intermediate. For example, N-(1-adamantyl)acetamide derivatives are synthesized using carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Phenoxypropan-2-yl Side Chain : The 4-(propan-2-yl)phenol group is introduced via nucleophilic substitution or Mitsunobu reaction. Evidence from adamantane-based syntheses shows that alkylation of phenols with propargyl or propyl halides is common, followed by purification via column chromatography .

Coupling Steps : Critical intermediates include 1-(4-isopropylphenoxy)propan-2-amine and adamantane-1-carboxylic acid chloride , which are coupled using peptide bond-forming reagents. HRMS (ESI-TOF) and ¹³C NMR (100 MHz, CDCl₃) are used to confirm intermediates .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on adamantane’s rigid structure (e.g., δ = 28.0–49.8 ppm for adamantane carbons) and the phenoxy group’s aromatic protons (δ = 6.6–7.2 ppm). provides a reference ¹³C NMR spectrum in CDCl₃ .
    • HRMS : Confirm molecular weight with ESI-TOF (e.g., m/z = 439 [M + Na]⁺) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELX refinement) resolves the adamantane cage geometry and torsion angles. For example, the keto–enone group in similar adamantane derivatives shows a torsion angle of 12.24° .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) of adamantane carboxamide derivatives?

Methodological Answer:

  • Modular Substitutions :
    • Adamantane Modifications : Replace the adamantane core with decalin or bicyclo[2.2.2]octane to assess rigidity’s role in binding .
    • Phenoxy Group Variations : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents at the 4-position of the phenyl ring to study electronic effects .
  • Biological Assays : Use in vitro binding assays (e.g., voltage-gated calcium channel inhibition, as seen in ) paired with molecular docking to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How can contradictions in crystallographic data for adamantane derivatives be resolved?

Methodological Answer:

  • Refinement Software : Use SHELXL for high-resolution data refinement. Adjust parameters like hydrogen atom placement (e.g., riding vs. free refinement) to resolve discrepancies in bond lengths or angles .
  • Validation Tools : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry elements. For example, highlights a 0.045 Å mean deviation in C–C bonds, which can indicate overfitting .
  • Comparative Analysis : Compare torsion angles (e.g., C8–C1–C2–C3 = 60.12° in vs. 59.33° in similar derivatives) to identify steric or electronic influences on conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.